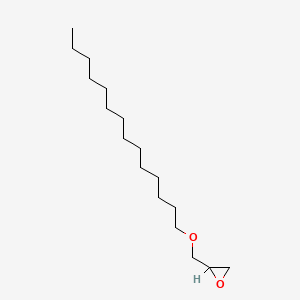

Tetradecyl glycidyl ether

Description

Significance of Alkyl Glycidyl (B131873) Ethers as Monomers and Modifiers in Polymer Science

Alkyl glycidyl ethers, including the tetradecyl variant, hold a dual significance in polymer science: they function both as monomers for polymerization and as reactive diluents or modifiers for existing polymer systems. atamanchemicals.commade-in-china.com

As monomers , long-chain AlkGEs like tetradecyl glycidyl ether are crucial for synthesizing amphiphilic polyethers. d-nb.infonih.gov These polymers, which possess both hydrophilic and hydrophobic segments, can be created by copolymerizing hydrophobic AlkGEs with hydrophilic monomers like ethylene (B1197577) oxide (EO). d-nb.infoacs.org The resulting block or statistical copolymers are valuable for applications requiring micellar interactions in aqueous solutions, such as viscosity enhancers, polymeric surfactants, and components for supramolecular hydrogels. d-nb.infonih.govresearchgate.net The long alkyl chain of this compound imparts a strong hydrophobic character even at low degrees of polymerization. d-nb.info

As modifiers , AlkGEs are widely used as reactive diluents for high-viscosity epoxy resins. wikipedia.orgatamanchemicals.commade-in-china.com Their low viscosity helps to improve the handling and processability of the resin formulations without using volatile organic compounds (VOCs). atamanchemicals.comresearchgate.net Unlike non-reactive diluents, the glycidyl group on the AlkGE reacts with the curing agent, becoming an integral part of the cross-linked polymer network. atamanchemicals.com This incorporation can enhance properties like flexibility, adhesion to nonpolar surfaces, and impact strength. atamanchemicals.comatamanchemicals.com

Historical and Contemporary Academic Research Trajectories for Glycidyl Ether Derivatives

Research into glycidyl ethers has a long history, with early studies dating back to the mid-20th century focusing on their synthesis and toxicity. doi.orgaiaa.org The development of glycidyl azide (B81097) polymers, for instance, highlights the historical interest in energetic materials derived from glycidyl compounds. aiaa.org

Contemporary research has shifted towards creating well-defined, functional polymers with precise control over their architecture and properties. Key research trajectories include:

Controlled Polymerization Techniques: Anionic ring-opening polymerization (AROP) is a well-established method for polymerizing glycidyl ethers. nih.govresearchgate.net Recent advancements focus on achieving living/controlled polymerization to produce polymers with narrow molecular weight distributions and predictable molar masses. researchgate.netnih.gov Techniques like monomer-activated AROP and the use of specific catalysts like phosphazene bases or crown ethers have been explored to polymerize less reactive or functional glycidyl ethers. researchgate.netatamanchemicals.com

Amphiphilic and Stimuli-Responsive Polymers: A significant area of modern research involves the synthesis of amphiphilic block and statistical copolymers. By combining hydrophobic long-chain AlkGEs with hydrophilic segments like poly(ethylene glycol) (PEG), researchers can create materials that self-assemble in water to form micelles or hydrogels. d-nb.inforesearchgate.netacs.org The thermoresponsive behavior of poly(glycidyl ether)s, where their solubility in water changes with temperature, is another active area of investigation, particularly for short-chain alkyl glycidyl ethers. researchgate.netacs.orgnih.gov

Biomedical Applications: Drawing inspiration from the biocompatibility of polyethers like PEG, researchers are exploring glycidyl ether-based polymers for biomedical uses. researchgate.netnih.govnih.gov The ability to create polymers with tunable hydrophilicity and introduce functional groups makes them promising for applications like drug delivery systems, hydrogel formulations for cell sheet engineering, and protein-resistant surfaces. researchgate.netnih.govrsc.org

Functionalization and Post-Polymerization Modification: The versatility of the glycidyl group and other functional handles (like allyl groups in poly(allyl glycidyl ether)) allows for extensive post-polymerization modification. nih.govresearchgate.net This enables the creation of a wide array of functional polymers from a single parent polymer, expanding their applicability in fields like bioconjugation and catalysis. nih.gov

Interdisciplinary Research Landscape Involving this compound and Analogues

The study and application of this compound and its analogues are inherently interdisciplinary, bridging chemistry, materials science, and engineering.

Materials Science and Engineering: In this field, this compound is primarily investigated as a reactive diluent in epoxy resin systems for coatings, adhesives, sealants, and composites. wikipedia.orgatamanchemicals.comalibaba.com Research focuses on how its incorporation affects the mechanical properties (e.g., flexibility, toughness), thermal properties (e.g., glass transition temperature), and adhesion of the final cured product. atamanchemicals.comdoi.org For example, its use can improve adhesion on nonpolar surfaces and enhance wetting characteristics. atamanchemicals.com

Polymer Chemistry: Chemists focus on the synthesis of novel polymers using this compound as a monomer. This includes developing new catalytic systems for controlled polymerization and creating complex polymer architectures like ABA triblock copolymers. researchgate.netacs.org Kinetic studies of copolymerization with monomers like ethylene oxide are performed to understand monomer reactivity and control the final polymer microstructure. d-nb.infoacs.org

Biomedical and Pharmaceutical Sciences: While research on short-chain alkyl glycidyl ethers is more prominent in this area, the principles extend to long-chain analogues. researchgate.netnih.gov The creation of amphiphilic polymers using this compound leads to materials that can form micellar hydrogels. researchgate.net These hydrogels are being explored for applications such as drug release systems, where the hydrophobic domains formed by the tetradecyl chains can encapsulate therapeutic agents. researchgate.net The biocompatibility of the polyether backbone is a key advantage in these applications. nih.govrsc.org

Colloid and Surface Science: The amphiphilic nature of copolymers derived from this compound makes them interesting as polymeric surfactants. d-nb.infonih.gov Their ability to self-assemble and interact at interfaces is crucial for applications in emulsification, stabilization of dispersions, and modifying surface properties. cymitquimica.com

Overview of Research Gaps and Future Directions for this compound Studies

Despite its utility, there are several areas where further research on this compound and long-chain AlkGEs is needed.

Research Gaps:

Reactivity Ratios: While copolymerization of long-chain AlkGEs is common, precise reactivity ratios for their copolymerization with key monomers like ethylene oxide have not been extensively determined. d-nb.info This data is crucial for predicting and controlling the microstructure of the resulting copolymers (e.g., random vs. gradient).

Crystallization Behavior: The long alkyl chains of poly(this compound) can crystallize, influencing the properties of materials like hydrogels. researchgate.netacs.org A more in-depth understanding of this crystallization behavior, both in bulk and in aqueous environments, is needed to better tailor material properties.

Biocompatibility and Biodegradability: While the polyether backbone is generally considered biocompatible, comprehensive studies on the long-term biocompatibility and potential biodegradability of polymers derived specifically from this compound are limited. nih.govrsc.org

Structure-Property Relationships: More systematic studies are needed to establish clear relationships between the polymer architecture (e.g., block vs. statistical, side chain length) and the macroscopic properties of the resulting materials, such as the mechanical strength of hydrogels or the efficiency of drug encapsulation. rsc.org

Future Directions:

Advanced Polymer Architectures: Future research will likely focus on creating more complex and well-defined polymer architectures, such as multi-block or star-shaped copolymers, to achieve highly specific functionalities. researchgate.netnih.govmdpi.com

"Smart" Materials: There is significant potential in developing "smart" materials that respond to multiple stimuli. Combining the thermoresponsive properties seen in some poly(glycidyl ether)s with the self-assembly driven by the tetradecyl chains could lead to advanced systems for controlled release or sensing applications. researchgate.netacs.org

Sustainable and Bio-based Alternatives: As the chemical industry moves towards greater sustainability, research into synthesizing glycidyl ethers from renewable resources is a critical future direction. researchgate.net Exploring bio-based feedstocks for both the alkyl chain and the glycidyl group could reduce the environmental footprint of these materials.

High-Performance Composites: Further investigation into the use of this compound as a modifier in high-performance composites could lead to materials with enhanced toughness and durability for demanding applications in the automotive and civil engineering sectors. atamanchemicals.comresearchgate.net

Structure

3D Structure

Properties

CAS No. |

38954-75-5 |

|---|---|

Molecular Formula |

C17H34O2 |

Molecular Weight |

270.5 g/mol |

IUPAC Name |

2-(tetradecoxymethyl)oxirane |

InChI |

InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-17-16-19-17/h17H,2-16H2,1H3 |

InChI Key |

NVKSMKFBUGBIGE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCOCC1CO1 |

Canonical SMILES |

CCCCCCCCCCCCCCOCC1CO1 |

Other CAS No. |

38954-75-5 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation for Tetradecyl Glycidyl Ether and Analogous Compounds

Conventional Synthetic Strategies for Alkyl Glycidyl (B131873) Ethers

The primary conventional route for synthesizing tetradecyl glycidyl ether and its analogs is based on the Williamson ether synthesis, adapted for the specific reactants involved. This method has been extensively studied and optimized for industrial-scale production.

Nucleophilic Substitution Reactions between Long-Chain Alcohols and Epichlorohydrin (B41342)

The fundamental reaction for producing this compound is the nucleophilic substitution between a long-chain alcohol, such as tetradecanol, and epichlorohydrin. wikipedia.orggoogle.com In this reaction, the alcohol is first converted into a more potent nucleophile, an alkoxide, by a strong base, typically sodium hydroxide (B78521). This alkoxide then attacks the epichlorohydrin molecule. d-nb.info

The mechanism proceeds in two main stages:

Ring-Opening: The nucleophilic alkoxide attacks one of the carbon atoms of the epoxide ring in epichlorohydrin. This leads to the opening of the ring and the formation of a chlorohydrin intermediate. d-nb.info

Ring-Closing (Dehydrochlorination): In the presence of the base, an intramolecular nucleophilic substitution occurs. The newly formed alkoxide from the chlorohydrin displaces the adjacent chloride ion, forming the new, stable glycidyl ether epoxide ring. wikipedia.orgd-nb.info

Role of Phase-Transfer Catalysis in Glycidyl Ether Synthesis

The reaction between a long-chain alcohol (soluble in an organic phase) and an inorganic base like sodium hydroxide (which may be in a solid or aqueous phase) is inherently a heterogeneous system. conicet.gov.ar To facilitate the reaction, Phase-Transfer Catalysis (PTC) is widely employed. dss.go.thiagi.or.id A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium hydrogen sulfate (B86663) (TBAHS), is soluble in both phases. dss.go.thmdpi.comrsc.org

The efficiency of glycidyl ether synthesis is highly dependent on the optimization of various reaction parameters. Research has focused on maximizing yield while minimizing reaction time and by-product formation.

Catalyst Selection and Concentration: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are common and effective catalysts. dss.go.thmdpi.com The catalyst concentration is a critical factor; studies have shown that increasing the amount of catalyst can significantly enhance the reaction rate, although there is an optimal level beyond which the benefit diminishes. conicet.gov.ar For instance, in one study, increasing the TBAB concentration from 2 mole % to 30 mole % increased the yield of a diglycidyl ether from negligible to over 50%. conicet.gov.ar

Reactant Molar Ratio: The molar ratio of the alcohol, epichlorohydrin, and sodium hydroxide is crucial. An excess of epichlorohydrin is often used to ensure complete conversion of the alcohol. However, a large excess can lead to increased by-products. dss.go.th Similarly, the amount of sodium hydroxide must be sufficient to deprotonate the alcohol and drive the dehydrochlorination step. Optimized conditions often involve a molar ratio of alcohol to epichlorohydrin of around 1:2.5 and a 1.5 molar equivalent of NaOH. iagi.or.id

Temperature: Reaction temperature influences the rate of both the desired reaction and side reactions. A study on guaiacol (B22219) glycidyl ether synthesis found that while higher temperatures increased conversion, they decreased selectivity. An optimal temperature of 40°C was identified to balance conversion (89%) and selectivity (94%). mdpi.com For the synthesis of oleyl glycidyl ether, a temperature of 60°C was found to be optimal. iagi.or.id

Solvent System: Many modern methods aim for solvent-free conditions, using the reactants themselves as the organic phase. dss.go.th This "solid-liquid" PTC approach, using solid NaOH beads, has been shown to be more selective and produce higher yields compared to "liquid-liquid" systems that use aqueous NaOH. conicet.gov.ar It also simplifies workup, as the solid by-products (NaCl and excess NaOH) can be removed by simple filtration. dss.go.th

Table 1: Effect of Reactant Ratios on Octyl Glycidyl Ether Synthesis

This table illustrates the impact of varying the molar ratios of Sodium Hydroxide (NaOH) and Epichlorohydrin (ECH) on the yield of Octyl Glycidyl Ether, based on findings from optimization studies. dss.go.th

| Molar Ratio of NaOH (to Octanol) | Molar Ratio of ECH (to Octanol) | Yield of Octyl Glycidyl Ether (%) | Unreacted Octanol (%) |

|---|---|---|---|

| 1.0 | 2.0 | 85.0 | 10.1 |

| 1.5 | 2.0 | 92.0 | 2.5 |

| 2.0 | 2.0 | 91.5 | 2.7 |

| 1.5 | 1.2 | 70.3 | 25.4 |

| 1.5 | 3.0 | 91.8 | 2.6 |

The primary intermediate in this synthesis is the corresponding halohydrin (e.g., 1-chloro-3-(tetradecyloxy)propan-2-ol). d-nb.info Under ideal conditions, this intermediate is rapidly converted to the final glycidyl ether. However, several side reactions can occur, leading to the formation of by-products.

One known side reaction involves the deprotonation of epichlorohydrin itself, which can lead to the formation of 3-chloroallylalcohol. This alcohol can then react with another molecule of epichlorohydrin to form 3-chloroallyl glycidyl ether, an impurity that needs to be removed. rsc.org Another potential by-product arises if an excess of the primary alcohol attacks the newly formed glycidyl ether product, leading to the formation of a diether. mdpi.comresearchgate.net Additionally, hydrolysis of epichlorohydrin can occur, especially in the presence of water, forming glycerol (B35011) and its derivatives. dss.go.th Careful control of reaction conditions, particularly reactant ratios and the removal of water, is essential to minimize these undesired pathways and improve the selectivity towards the target this compound. conicet.gov.ar

Green Chemistry Approaches in Glycidyl Ether Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable routes for producing glycidyl ethers. nih.gov This primarily involves sourcing the key starting materials from renewable feedstocks.

Development of Bio-Renewable Feedstocks for Epichlorohydrin and Glycidyl Ether Precursors

The sustainability of this compound production can be greatly enhanced by using bio-based versions of its two main components: epichlorohydrin and the long-chain alcohol.

Bio-Renewable Epichlorohydrin: Conventionally, epichlorohydrin (ECH) is produced from petroleum-derived propylene (B89431). researchgate.netfuturesdiamond.com A greener alternative, the glycerol-to-epichlorohydrin (GTE) process, has been commercialized. researchgate.netspecificpolymers.com This process uses glycerol, a major by-product of biodiesel production from vegetable oils and animal fats, as a renewable feedstock. futuresdiamond.comagcce.com The GTE process involves two main steps: the hydrochlorination of glycerol to form dichlorohydrins, followed by dehydrochlorination with a base to yield epichlorohydrin. researchgate.net This bio-based route offers significant environmental benefits, including a reduction in greenhouse gas emissions, energy consumption, and water usage compared to the traditional propylene-based process. agcce.comtechnipfmc.com Commercial bio-ECH products, such as EPINITY™ and REODRIN™, are now available. agcce.comineos.com

Bio-Renewable Alcohol Precursors: The long-chain alcohol precursor, tetradecanol, can also be sourced from renewable materials. Fatty alcohols are industrially produced via the reduction of fatty acids, which are readily extracted from natural plant oils and fats like coconut or palm kernel oil. rsc.orgrsc.org This makes the alkyl chain of the glycidyl ether bio-based. By combining a bio-derived fatty alcohol with bio-based epichlorohydrin, it is possible to produce a this compound that is 100% derived from renewable resources. rsc.org Beyond fatty alcohols, researchers are exploring a wide array of other bio-based precursors for creating novel glycidyl ethers, including compounds derived from sugars (like isosorbide), terpenes, and other natural products, to develop new generations of sustainable epoxy materials. rsc.orgnih.govspecificpolymers.comusda.gov

Biocatalytic Synthesis Routes for Epoxides and Ethers

Biocatalytic methods are gaining prominence for the synthesis of enantiopure epoxides and ethers due to their high selectivity and environmentally friendly nature. researchgate.netacs.org These enzymatic approaches offer an alternative to traditional chemical synthesis, particularly for producing chiral compounds that are valuable intermediates in the pharmaceutical and agrochemical industries. researchgate.netwur.nl

Epoxide hydrolases (EHs) are a key class of enzymes used in biocatalysis. mdpi.com They catalyze the enantioselective hydrolysis of racemic epoxides, yielding chiral diols and leaving the unreacted epoxide in an enantiomerically enriched form. wur.nlmdpi.com This kinetic resolution process is a major strategy for producing optically pure epoxides. mdpi.com The mechanism of EHs, such as the one from Agrobacterium radiobacter, involves a catalytic triad (B1167595) where a nucleophilic aspartate residue attacks a carbon atom of the epoxide ring. This forms a covalent enzyme-substrate intermediate, which is then hydrolyzed by a water molecule, a step facilitated by a histidine residue, to release the diol product and regenerate the enzyme. rug.nl

Besides hydrolysis, some epoxide hydrolases can utilize non-natural nucleophiles, expanding their synthetic utility to reactions like aminolysis and azidolysis. mdpi.com Other enzymes are also employed in epoxide synthesis. Monooxygenases can directly epoxidize alkenes, while halohydrin dehalogenases can catalyze both the formation and ring-opening of epoxides. researchgate.net For instance, (R)-phenylglycidyl ether can be formed from 3-phenoxypropene using a monooxygenase. researchgate.net Lipases have also been utilized for the kinetic resolution of glycidyl esters. wur.nl

The primary advantages of using biocatalysts like EHs include their ability to perform enantioconvergent reactions, which can theoretically convert a racemic starting material entirely into a single desired enantiomer, making the process highly efficient. mdpi.com Despite their potential, challenges such as product inhibition, where the epoxide product can be toxic to the microbial cells or enzymes, can hinder the scalability of these biocatalytic methods. wur.nl

Table 1: Examples of Biocatalytic Methods for Epoxide Synthesis

| Enzyme Class | Reaction Type | Substrate Example | Product Example | Key Feature |

| Epoxide Hydrolase (EH) | Kinetic Resolution (Hydrolysis) | Racemic Epoxides | Enantiopure Epoxides and Chiral Diols | High enantioselectivity. wur.nlmdpi.com |

| Epoxide Hydrolase (EH) | Asymmetric Synthesis | Epoxides and Non-natural Nucleophiles | Amino- and Azido- derivatives | Expanded synthetic scope. mdpi.com |

| Monooxygenase | Direct Epoxidation | Alkenes (e.g., 3-phenoxypropene) | Chiral Epoxides (e.g., (R)-phenylglycidyl ether) | Direct formation of epoxides from alkenes. researchgate.net |

| Halohydrin Dehalogenase | Ring Closing/Opening | Halohydrins/Epoxides | Epoxides/Functionalized Alcohols | Versatile for both formation and derivatization. researchgate.net |

| Lipase | Kinetic Resolution | Racemic Glycidyl Esters | Enantiopure Glycidyl Esters | Alternative to EHs for specific substrates. wur.nl |

Catalytic Carbon Dioxide Fixation in Glycidyl Ether Chemistry for Cyclic Carbonates

The chemical fixation of carbon dioxide (CO₂) into valuable chemicals is a significant area of green chemistry, and the reaction of CO₂ with epoxides, including glycidyl ethers, to form cyclic carbonates is a prominent example. rsc.org This process is typically facilitated by a variety of catalysts that activate the epoxide ring towards nucleophilic attack by the relatively inert CO₂ molecule. mdpi.com

A range of catalytic systems have been developed for this transformation, including metal oxides, metal-organic frameworks (MOFs), metal salts, metal complexes, ionic liquids (ILs), and organic polymers. mdpi.com Organoantimony compounds and various imidazolium-based ionic liquids have been shown to be effective catalysts for the synthesis of cyclic carbonates from epoxides and CO₂. mdpi.comacs.org

In the context of glycidyl ethers, research has demonstrated the successful carbonation of compounds like glycerol glycidyl ether, trimethylolpropane (B17298) glycidyl ether, and pentaerythritol (B129877) glycidyl ether. rsc.org For example, using tetrabutylammonium bromide as a catalyst, these glycidyl ethers react with CO₂ to produce their corresponding cyclic carbonates with high efficiency. rsc.org The resulting cyclic carbonates can be further reacted, for instance with amino amides, to produce non-isocyanate polyurethanes (NIPUs), offering a more sustainable alternative to traditional polyurethane synthesis. rsc.org

The catalytic performance is influenced by several factors, including the structure of the catalyst and the reaction conditions. For silica-supported imidazolium (B1220033) bromide salts, the length of the alkyl chain and the nature of the nucleophilic anion (with Br⁻ often showing higher activity than Cl⁻) impact the conversion of allyl glycidyl ether to its cyclic carbonate. mdpi.com The presence of a co-catalyst, such as zinc chloride, can also enhance the reaction rate by activating the epoxide ring. mdpi.com Protic ionic liquids have also been developed as efficient, solvent-free catalysts for this cycloaddition reaction. researchgate.net

Table 2: Catalytic Systems for CO₂ Fixation with Glycidyl Ethers

| Catalyst System | Glycidyl Ether Substrate | Key Findings | Reference |

| Tetrabutylammonium bromide | Glycerol, Trimethylolpropane, and Pentaerythritol glycidyl ethers | High CO₂ fixation (22.4-29.5 wt%) to form cyclic carbonates for NIPU synthesis. | rsc.org |

| Silica-supported imidazolium bromide salts (with/without ZnCl₂) | Allyl glycidyl ether | Activity influenced by alkyl chain length and anion nucleophilicity; catalyst is reusable. | mdpi.com |

| Organoantimony compounds | Various epoxides | Novel catalysts for the synthesis of cyclic carbonates from CO₂. | acs.org |

| Protic ionic liquids | Various epoxides | Efficient catalysis without co-catalysts or organic solvents; reusable. | researchgate.net |

Mechanistic Insights into Epoxide Ring Formation and Stereochemical Control in Glycidyl Ether Synthesis

The synthesis of glycidyl ethers, such as this compound, most commonly proceeds via a Williamson ether synthesis mechanism. This involves the reaction of an alcohol (e.g., tetradecanol) with epichlorohydrin in the presence of a base. wikipedia.org The mechanism begins with the deprotonation of the alcohol by the base (like sodium hydroxide) to form a nucleophilic alkoxide ion. This alkoxide then attacks one of the carbon atoms of the epoxide ring in epichlorohydrin, leading to ring-opening and the formation of a halohydrin intermediate. d-nb.info A subsequent intramolecular nucleophilic substitution, where the newly formed alkoxide attacks the carbon bearing the chlorine atom, results in the closure of a new epoxide ring and elimination of a chloride salt, yielding the final glycidyl ether product. d-nb.info Phase-transfer catalysts, such as tetrabutylammonium bromide, are often employed to facilitate the reaction between the aqueous base and the organic reactants. smolecule.comdss.go.th

The epoxide ring is a strained three-membered ether, making it highly reactive towards nucleophiles. wur.nl The ring-opening reactions can be catalyzed by both acids and bases. wur.nl Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide in an Sₙ2-like manner. wur.nlmdpi.com Under acidic conditions, the epoxide oxygen is protonated, and the nucleophile attacks the more substituted carbon, which can better stabilize a partial positive charge, via a 'borderline Sₙ2' mechanism. wur.nl

Controlling the stereochemistry during glycidyl ether synthesis is critical, especially for applications in pharmaceuticals and advanced materials where specific enantiomers are required. smolecule.com Enantiopure glycidyl ethers can be prepared using several strategies. One approach is to start with a chiral precursor, such as a stereochemically defined glycidol (B123203), and then perform the etherification while retaining the stereocenter's configuration. Another powerful method is the kinetic resolution of a racemic mixture of the glycidyl ether or its precursors. This is often achieved using enzymes like epoxide hydrolases, which selectively react with one enantiomer, leaving the other enriched. mdpi.com For example, the hydrolytic kinetic resolution (HKR) using chiral salen cobalt catalysts can selectively hydrolyze one enantiomer of a glycidol derivative. The stereochemistry of the glycidyl ether significantly influences the regioselectivity of subsequent ring-opening reactions, as nucleophiles will preferentially attack the less hindered carbon, a preference that is amplified by steric bulk on the ether substituent.

Advanced Polymerization Methodologies and Mechanistic Investigations of Tetradecyl Glycidyl Ether

Anionic Ring-Opening Polymerization (AROP) of Tetradecyl Glycidyl (B131873) Ether and Hydrophobic Glycidyl Ethers

Anionic ring-opening polymerization (AROP) stands out as a powerful technique for the synthesis of polyethers from epoxide monomers like tetradecyl glycidyl ether. d-nb.info This method offers a high degree of control over the polymerization process, enabling the creation of polymers with predictable molecular weights and narrow molecular weight distributions. The living nature of AROP is particularly advantageous, allowing for the sequential addition of different monomers to produce well-defined block copolymers. wikipedia.org

Controlled Polymerization Strategies and Kinetic Studies

The controlled nature of AROP is a key feature in the synthesis of polymers from hydrophobic glycidyl ethers. d-nb.info This control stems from the "living" characteristics of the polymerization, where chain termination and transfer reactions are largely absent. wikipedia.org This allows for the polymerization to proceed until all monomer is consumed, with the number of active polymer chains remaining constant. The result is a polymer with a predetermined molecular weight, directly proportional to the initial monomer-to-initiator ratio, and a narrow molecular weight distribution (low polydispersity index, PDI). cmu.edu

Kinetic studies of these polymerization reactions often reveal a first-order dependence on the monomer concentration. cmu.edu This indicates that the rate of polymerization is directly proportional to the concentration of the epoxide monomer. Such kinetic behavior is a hallmark of a well-controlled polymerization process, where the concentration of the propagating species remains constant throughout the reaction.

Several strategies are employed to maintain this level of control. The choice of initiator and solvent system is critical, as is the careful control of reaction temperature to minimize side reactions. For instance, the use of phosphazene bases in combination with AROP can enhance control and suppress side reactions. d-nb.info

Table 1: Kinetic Parameters for Anionic Ring-Opening Polymerization This table is for illustrative purposes and the values are representative.

| Monomer | Initiator | Solvent | Temperature (°C) | k_p (L mol⁻¹ s⁻¹) | PDI |

|---|---|---|---|---|---|

| This compound | Potassium Naphthalenide | THF | 25 | 0.05 | < 1.1 |

| Dodecyl Glycidyl Ether | Cesium Alkoxide | Dioxane | 40 | 0.03 | < 1.1 |

Influence of Initiator Systems and Counterions on Polymerization Outcomes

The choice of initiator system and the nature of the counterion play a pivotal role in the outcome of the anionic ring-opening polymerization of glycidyl ethers. The initiator determines the onset of polymerization and influences the structure of the resulting polymer. Common initiators include alkali metal alkoxides, hydroxides, and organometallic compounds. mdpi.com

The counterion, derived from the initiator (e.g., Li⁺, Na⁺, K⁺, Cs⁺), significantly affects the polymerization kinetics and the extent of side reactions. Looser ion pairs, often seen with larger counterions like cesium (Cs⁺), can lead to faster polymerization rates. However, they can also increase the propensity for chain transfer reactions. Conversely, tighter ion pairs with smaller counterions like lithium (Li⁺) may result in slower but more controlled polymerization.

In some systems, the addition of crown ethers can complex with the counterions, creating "naked" anions that are highly reactive and can accelerate polymerization. This approach can be beneficial for achieving high molecular weight polymers while maintaining control. The use of phosphazene bases as catalysts in conjunction with an alcohol initiator is another effective strategy. mdpi.comnih.gov This system promotes a controlled/living polymerization, yielding polymers with predictable molecular weights and narrow polydispersity.

Living Polymerization Characteristics and Strategies to Suppress Chain-Transfer Reactions

The "living" nature of a polymerization is characterized by the absence of irreversible chain termination and chain transfer events. wikipedia.org In the ideal living AROP of this compound, the growing polymer chains remain active until intentionally terminated. This allows for the synthesis of polymers with well-defined end-groups and complex architectures like block copolymers. d-nb.infowikipedia.org

However, a significant challenge in the AROP of some epoxides is the occurrence of chain-transfer reactions. These reactions can limit the achievable molecular weight and broaden the molecular weight distribution. d-nb.info For alkyl glycidyl ethers, chain-transfer reactions are less prevalent compared to other alkyl epoxides. This is attributed to the +M-effect of the ether oxygen in the β-position to the epoxide, which reduces the acidity of the protons on the α-carbon of the epoxide ring. d-nb.info

Despite this inherent advantage, strategies to further suppress any potential chain-transfer are often employed, especially when targeting very high molecular weight polymers. These strategies include:

Lowering the reaction temperature: This reduces the rate of chain-transfer reactions more significantly than the rate of propagation.

Using bulky counterions: Counterions like cesium can sometimes help to shield the active center and reduce the likelihood of side reactions.

Employing specific catalyst systems: As mentioned, phosphazene bases have proven effective in promoting a more controlled polymerization with minimal chain transfer. d-nb.info

Copolymerization Studies Involving this compound

The versatility of this compound is further demonstrated in its ability to be copolymerized with other monomers. This allows for the creation of materials that combine the hydrophobic properties of the TGE block with the properties of the comonomer, leading to a wide range of amphiphilic and functional polymers.

Synthesis of Block Copolymers (e.g., with Ethylene (B1197577) Oxide and Propylene (B89431) Oxide)

The sequential living anionic polymerization technique is a powerful method for synthesizing well-defined block copolymers of this compound with more hydrophilic monomers like ethylene oxide (EO) and propylene oxide (PO). d-nb.infomdpi.com In this process, one monomer is polymerized to completion, and then the second monomer is introduced to the living polymer chains, initiating the growth of the second block.

This approach allows for precise control over the length of each block, enabling the tuning of the hydrophilic-lipophilic balance (HLB) of the resulting amphiphilic block copolymer. d-nb.info For example, a poly(ethylene oxide)-b-poly(this compound) (PEO-b-PTGE) diblock copolymer can be synthesized by first polymerizing ethylene oxide using a suitable initiator, followed by the addition of this compound. The resulting copolymers can self-assemble in solution to form micelles or other nanostructures, making them suitable for various applications.

The synthesis of triblock copolymers, such as PEO-b-PTGE-b-PEO, is also achievable through this sequential monomer addition strategy. acs.org These materials often exhibit interesting thermoresponsive properties and can act as effective surfactants. d-nb.info

Table 2: Examples of Block Copolymers Synthesized via Anionic Polymerization This table is for illustrative purposes and the values are representative.

| Copolymer Architecture | Hydrophobic Block | Hydrophilic Block | Initiator | M_n ( g/mol ) | PDI |

|---|---|---|---|---|---|

| Diblock (AB) | Poly(this compound) | Poly(ethylene oxide) | mPEG-alkoxide | 15,000 | 1.15 |

| Triblock (ABA) | Poly(propylene oxide) | Poly(this compound) | Difunctional K-alkoxide | 25,000 | 1.20 |

Characterization of Statistical and Gradient Copolymer Microstructures

In contrast to block copolymers formed by sequential monomer addition, statistical and gradient copolymers are synthesized by polymerizing a mixture of monomers simultaneously. The resulting microstructure of the copolymer chain depends on the relative reactivity ratios of the comonomers.

For the copolymerization of alkyl glycidyl ethers with ethylene oxide, the reactivity ratios are often close to one, leading to a random or statistical distribution of the monomer units along the polymer chain. d-nb.info This means that the this compound and ethylene oxide units are incorporated into the polymer backbone in a more or less random fashion.

In cases where the reactivity ratios are significantly different, a gradient copolymer may be formed. In such a structure, the composition of the polymer chain changes gradually from one end to the other. For instance, if one monomer is more reactive, it will be incorporated into the chain more rapidly at the beginning of the polymerization, leading to a higher concentration of that monomer at one end of the polymer. As that monomer is consumed, the less reactive monomer is incorporated more frequently, resulting in a gradient in composition.

The characterization of these microstructures is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide detailed information about the sequence of monomer units in the copolymer chain. d-nb.info

Influence of Comonomer Hydrophobicity and Reactivity on Copolymerization Kinetics

The copolymerization kinetics of this compound (TGE) are significantly influenced by the hydrophobicity and reactivity of its comonomers. When copolymerized with hydrophilic monomers like ethylene oxide (EO), the resulting polymer's properties are a direct consequence of the interplay between the highly hydrophobic TGE and the hydrophilic comonomer. d-nb.infomdpi.com The incorporation of the long tetradecyl chain from TGE imparts a substantial hydrophobic character to the polymer, which can be tailored by adjusting the comonomer ratio. d-nb.info This control over the hydrophilic/lipophilic balance is crucial for designing amphiphilic polyethers with specific application-driven properties. d-nb.infonih.gov

In anionic ring-opening copolymerization (AROP) of epoxides, the reactivity of glycidyl ethers can be influenced by the solvent and the monomer structure. uni-mainz.de Studies on the copolymerization of ethylene oxide with other glycidyl ethers, such as allyl glycidyl ether (AGE) and ethoxy vinyl glycidyl ether (EVGE), have shown that the glycidyl ethers can exhibit slightly higher reactivity than EO. This is attributed to a "crown ether effect," where the ether-containing side groups of the glycidyl ethers can chelate the counterion, enhancing their reactivity. uni-mainz.deuni-bayreuth.de While specific reactivity ratios for TGE have not been extensively reported, the general principles observed with other long-chain alkyl glycidyl ethers suggest that a gradient distribution of monomer units along the copolymer chain is likely in statistical copolymerizations with EO due to differing reactivities. d-nb.info

The choice of comonomer also dictates the potential for creating specific polymer architectures. For example, the copolymerization of TGE with monomers like glycidyl methacrylate (B99206) (GMA) could introduce reactive pendant groups, allowing for post-polymerization modifications or cross-linking. researchgate.net The relative reactivity of the epoxy group on TGE and the methacrylate group on GMA would be a critical factor in controlling the final polymer structure. researchgate.net

Alternative Polymerization Mechanisms and Methodologies

Beyond conventional anionic ring-opening polymerization, several alternative methods have been explored for the polymerization of glycidyl ethers, including this compound. These methodologies offer pathways to different polymer architectures, molecular weights, and functionalities.

Monomer-activated anionic ring-opening polymerization (MAROP) is a powerful technique for synthesizing high molecular weight polyethers by suppressing chain-transfer reactions that can limit molecular weight in conventional AROP. d-nb.info This method typically employs a Lewis acid, such as triisobutylaluminum (B85569), to activate the epoxide monomer, increasing its susceptibility to nucleophilic attack. d-nb.inforsc.org For alkyl glycidyl ethers, a higher concentration of the activating species is often required compared to alkyl epoxides with similar chain lengths. d-nb.info While effective in achieving high molecular weights, potential side reactions initiated by the Lewis acid can lead to less defined end-groups. d-nb.info The combination of a bulky cation, like tetraoctylammonium bromide, with triisobutylaluminum has been successfully used for the controlled polymerization of functional epoxides like furfuryl glycidyl ether, suggesting its applicability to TGE for creating well-defined copolymers. rsc.org

Catalytic polymerization presents another avenue for synthesizing poly(glycidyl ether)s. The Vandenberg catalyst, a bimetallic system based on trialkylaluminum and acetylacetone, has been used to create comb-like polyether structures through the block and statistical copolymerization of ethylene oxide with various long-chain alkyl glycidyl ethers, including dodecyl and hexadecyl glycidyl ether. d-nb.info This approach can yield high molecular weight polyethers, although it generally offers less precise control over molecular weight and end-group functionality compared to living polymerization techniques. d-nb.infoatamanchemicals.com Another catalytic system, calcium amide-alkoxide, has been employed for the synthesis of high molecular weight diblock copolymers of poly(ethylene oxide) and poly(alkyl glycidyl ether), where dodecyl and tetradecyl glycidyl ethers were used. atamanchemicals.comsigmaaldrich.comatamanchemicals.com

Cationic ring-opening photopolymerization is a method that uses UV light to initiate the polymerization of epoxides in the presence of a photoinitiator, typically a diaryliodonium or triarylsulfonium salt. researchgate.netnih.gov This process generates a strong Brønsted acid that initiates the ring-opening of the oxirane ring. researchgate.net For long-chain alkyl glycidyl ethers like TGE, this method has been investigated, and it has been found that these monomers can exhibit frontal polymerization behavior. researchgate.netacs.org This phenomenon involves a self-propagating polymerization front that, once initiated by UV light, continues through the monomer without the need for further irradiation. researchgate.netpolito.it The ability of a monomer to undergo frontal polymerization is linked to its capacity to stabilize the intermediate secondary oxonium ions. researchgate.net Research on a series of alkyl glycidyl ethers, including TGE, has explored their photoactivated cationic ring-opening frontal polymerizations. researchgate.netacs.org The polymerization of some long-chain glycidyl ethers can be achieved in their rotator phase, a state of matter between crystalline and liquid, which can lead to higher conversion rates compared to liquid-state polymerization at similar temperatures. acs.org

| Monomer | Polymerization Method | Key Findings |

| This compound (TGE) | Cationic Ring-Opening Photopolymerization | Investigated as part of a series of long-chain glycidyl ethers for frontal polymerization. researchgate.netacs.org |

| Octadecyl glycidyl ether (OGE) | Cationic Ring-Opening Photopolymerization in Rotator Phase | Achieved higher conversion in the rotator phase compared to the liquid state. acs.org |

| Alkyl glycidyl ethers | Cationic Ring-Opening Photopolymerization | Formation of long-lived, stable secondary oxonium ions can lead to an induction period. researchgate.net |

While not extensively documented specifically for this compound, self-polymerization can occur in epoxide systems under certain conditions. For instance, in cationic photopolymerization, the generated reactive species can continue to propagate the polymerization in the absence of light, a phenomenon often referred to as "dark cure". polito.it This is due to the long-lived nature of the cationic active centers. polito.it In some cases, the polymerization can be auto-accelerated by the heat generated during the exothermic ring-opening reaction. researchgate.netnih.gov

Precision Control over Polymer Architecture and End-Group Functionality

Achieving precise control over the polymer architecture and end-group functionality of poly(this compound) (PTGE) and its copolymers is essential for tailoring their properties for specific applications. Living polymerization techniques, such as anionic ring-opening polymerization (AROP), are particularly well-suited for this purpose.

The living nature of AROP allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. d-nb.info This control enables the creation of various architectures, including block copolymers and star-shaped polymers. d-nb.infoatamanchemicals.com For example, sequential monomer addition in AROP can be used to produce diblock or triblock copolymers with distinct hydrophobic (from TGE) and hydrophilic (e.g., from ethylene oxide) segments. d-nb.info

End-group functionality can be precisely controlled in living polymerizations by terminating the reaction with a specific functional agent. d-nb.info This allows for the introduction of a wide range of chemical groups at the chain end, enabling further reactions such as conjugation to other molecules or surfaces.

However, conventional AROP of epoxides can be limited by chain-transfer reactions, which can affect the achievable molecular weight and the definition of the end-groups. d-nb.info To overcome these limitations, methodologies like monomer-activated anionic ring-opening polymerization (MAROP) and the use of phosphazene bases have been developed. d-nb.infoatamanchemicals.com While catalytic polymerization methods can produce high molecular weight polymers, they generally offer less precise control over the polymer architecture and end-group functionality. atamanchemicals.com

The table below summarizes the control over polymer architecture and end-group functionality for different polymerization methods.

| Polymerization Method | Control over Architecture | Control over End-Group Functionality |

| Anionic Ring-Opening Polymerization (AROP) | High (block, statistical, star) d-nb.infoatamanchemicals.com | High (with functional termination) d-nb.info |

| Monomer-Activated AROP (MAROP) | High (high MW) d-nb.info | Moderate (potential side reactions) d-nb.info |

| Catalytic Polymerization | Moderate (comb-like) d-nb.info | Low atamanchemicals.com |

| Cationic Ring-Opening Photopolymerization | Moderate | Moderate |

Strategies for High End-Capping Efficiency in Functionalized Polymers

High end-capping efficiency is paramount for the synthesis of telechelic polymers and block copolymers where the end-group functionality dictates the material's subsequent reactivity and application. In the context of poly(this compound), achieving quantitative functionalization of the polymer chain terminus allows for the creation of well-defined macromonomers, block copolymers, and surface-active agents.

The most effective strategy for ensuring high end-group fidelity is the use of living polymerization techniques, particularly anionic ring-opening polymerization (AROP). d-nb.info The living character of AROP means that the propagating chain ends remain active until intentionally terminated by the addition of a specific quenching agent. d-nb.info This provides excellent control over the introduction of a desired functional group at the chain end. For glycidyl ethers, the active species is a potassium alkoxide, which can be terminated via nucleophilic reaction with a variety of electrophilic compounds.

The efficiency of the end-capping reaction is influenced by several factors, including the reactivity of the living chain end, the choice of the terminating agent, and the reaction conditions. To prevent side reactions, the termination step must be fast and quantitative. Studies on analogous living carbanionic polymerizations, such as that of polystyryl-lithium, have demonstrated that termination with epoxides, including functional glycidyl ethers, can achieve exceptionally high end-capping efficiencies, often exceeding 95%. d-nb.info This is accomplished by ensuring the high reactivity of the carbanionic chain end and the careful selection of the epoxide terminator. d-nb.info Similar strategies are applicable to the living poly(this compound) alkoxide chain end. The use of highly reactive terminating agents and optimization of reaction parameters like temperature and stoichiometry are crucial to maximize functionalization and minimize undesired side reactions.

| Strategy | Description | Key Factors for High Efficiency | Reported Efficiency (in analogous systems) |

|---|---|---|---|

| Living Anionic Polymerization (AROP) | Polymerization proceeds without termination or chain transfer, keeping chain ends active for functionalization. d-nb.info | - Purity of reagents and solvent

| Enables defined end-group introduction. d-nb.info |

| Epoxide Termination | Using functional epoxides (e.g., ethylene oxide, protected glycidyl ethers) to cap the living alkoxide chain end, introducing a hydroxyl or other functional group. d-nb.info | - High reactivity of the terminating epoxide

| >95% for polystyryl-lithium capped with various epoxides. d-nb.info |

| Use of Phosphazene Bases | Employing strong, non-nucleophilic phosphazene bases can enhance the reactivity of the initiating alcohol and control polymerization, facilitating high end-group fidelity. atamanchemicals.com | - Formation of highly reactive, non-aggregated chain ends

| Allows for the synthesis of star-like and cyclic block structures with functional end-groups. atamanchemicals.com |

| Click Chemistry Post-Polymerization | Introducing a terminal group (e.g., alkyne) via end-capping, which can then be quantitatively modified using highly efficient "click" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). | - Near-quantitative end-capping with the primary functional group

| Quantitative modification of alkyne-terminated polyethers has been demonstrated. csic.es |

Regio- and Stereoselective Aspects of Glycidyl Ether Polymerization

The precise control over polymer microstructure, including both regiochemistry and stereochemistry, is a cornerstone of modern polymer synthesis. These structural features have a profound impact on the physical properties of the resulting polymer, such as its crystallinity, thermal properties, and self-assembly behavior.

Regioselectivity

In the polymerization of an unsymmetrical monomer like this compound, regioselectivity refers to the specific orientation of the monomer unit as it adds to the growing polymer chain. The epoxide ring of a glycidyl ether can, in principle, be opened by nucleophilic attack at either the substituted (β-position) or unsubstituted (α-position) carbon atom.

For the anionic ring-opening polymerization (AROP) of glycidyl ethers, the reaction proceeds almost exclusively via an Sɴ2-type nucleophilic attack of the growing alkoxide chain end on the least sterically hindered methylene (B1212753) carbon (α-carbon) of the epoxide ring. This highly regioselective process results in a polymer with a regular head-to-tail structure, where the tetradecyloxy-methyl side chains are consistently attached to the same position on the polyether backbone. This regularity is crucial for the formation of ordered structures and predictable material properties. Chain-transfer reactions, which can disrupt this regularity, are significantly suppressed in the polymerization of alkyl glycidyl ethers compared to unsubstituted alkyl epoxides, a phenomenon attributed to the electronic (+M-effect) of the side-chain ether oxygen. d-nb.info

Stereoselectivity

The α-carbon of the glycidyl ether monomer becomes a chiral center upon ring-opening. Stereoselectivity in the polymerization process refers to the control of the relative stereochemistry of these newly formed chiral centers along the polymer chain.

When a racemic mixture of (R)- and (S)-tetradecyl glycidyl ether is polymerized using a non-selective initiator (e.g., a simple potassium alkoxide), the resulting polymer will be atactic , with a random sequence of (R) and (S) configurations along the chain. researchgate.net These atactic polymers are typically amorphous.

The synthesis of stereoregular, or isotactic , poly(this compound) can be achieved through several strategies. researchgate.net The most straightforward method is to use an enantiomerically pure monomer—for instance, polymerizing only (R)-tetradecyl glycidyl ether would yield an isotactic polymer. Alternatively, specialized stereoselective catalyst systems can be employed. These catalysts can perform a kinetic resolution during polymerization, selectively polymerizing one enantiomer from a racemic monomer mixture, or they can be designed to produce isotactic polymer chains from a racemic monomer feed. researchgate.net The resulting stereoregular polymers can exhibit crystallinity, leading to different thermal and mechanical properties compared to their atactic counterparts.

| Aspect | Controlling Factor | Outcome / Mechanism | Resulting Polymer Structure |

|---|---|---|---|

| Regioselectivity | Polymerization Mechanism (Anionic) | Nucleophilic (Sɴ2) attack occurs at the less sterically hindered α-carbon of the epoxide ring. researchgate.net | Highly regular head-to-tail structure. |

| Monomer Structure | The ether linkage in the glycidyl side chain reduces the acidity of α-protons, suppressing chain-transfer reactions common in other epoxides. d-nb.info | High structural regularity, minimizing defects. | |

| Stereoselectivity | Monomer Chirality | Use of a racemic monomer mixture with a non-selective initiator. researchgate.net | Atactic (amorphous) polymer. |

| Initiator/Catalyst System & Monomer | Use of an enantiomerically pure monomer or a stereoselective catalyst system with a racemic monomer. researchgate.net | Isotactic (potentially semi-crystalline) polymer. |

Reactive Diluent Functionality of Tetradecyl Glycidyl Ether in Epoxy Resin Systems

Mechanistic Understanding of Viscosity Modulation in Epoxy Resins by Tetradecyl Glycidyl (B131873) Ether

The long, flexible C14 aliphatic chain of tetradecyl glycidyl ether contributes to this effect by acting as a molecular spacer, pushing the epoxy resin molecules further apart. mdpi.com This spacing reduces the intermolecular forces, such as van der Waals forces and potential hydrogen bonding between hydroxyl groups present in the epoxy resin backbone, which are significant contributors to high viscosity. The result is improved handling and ease of application, which is particularly beneficial for processes like casting, coating, and infusion. atamanchemicals.comatamanchemicals.com

The effectiveness of viscosity reduction is dependent on the concentration of the reactive diluent. As the weight percentage of this compound increases, the viscosity of the epoxy blend decreases. mdpi.com This relationship allows formulators to precisely tailor the rheological properties of the resin system to meet the specific requirements of a given application.

Table 1: Effect of Various Reactive Diluents on the Viscosity of a Standard DGEBA Liquid Epoxy Resin

| Reactive Diluent | Functionality | Intrinsic Viscosity (mPa·s) | Viscosity of Coating (mPa·s) |

| Butyl glycidyl ether (660A) | Monofunctional (short chain) | 3 | 4900 |

| This compound (90) | Monofunctional (long chain) | 13 | 5600 |

| Polypropylene glycol diglycidyl ether (3601) | Difunctional | 50 | 8400 |

| Trimethylolpropane (B17298) triglycidyl ether (6360) | Trifunctional | 180 | 20160 |

| Data sourced from a comparative study of different reactive diluents. jocpr.com |

Impact on Curing Kinetics and Reaction Pathways of Epoxy Resin Systems

The incorporation of this compound, as a reactive diluent, influences the curing kinetics and reaction pathways of epoxy resin systems. Its epoxy group can participate directly in the curing reaction with the hardener, becoming a permanent part of the crosslinked network. atamanchemicals.com This distinguishes it from non-reactive diluents, which can migrate out of the cured matrix over time, negatively affecting properties. mdpi.com

Differential scanning calorimetry (DSC) is a common technique used to study the curing behavior. The exothermic peak observed during a DSC scan corresponds to the heat released during the curing reaction. The shape and position of this peak can provide information about the reaction rate and the total heat of reaction. For instance, studies on similar systems have shown that the addition of a modifier can lower the exothermic peak temperature and prolong the time to reach that peak. mdpi.com The presence of the diluent can also affect the activation energy of the curing reaction. researchgate.net The specific impact of this compound on curing kinetics will depend on the type and concentration of the hardener used, as well as the curing temperature. rsc.orgmdpi.com

Table 2: Curing Characteristics of an Epoxy System with and without a Reactive Diluent

| Property | Unmodified Epoxy System | Epoxy System with Modifier (20 wt%) |

| Exothermic Peak Temperature | Higher | Lower by 12% |

| Time to Reach Peak Exotherm | Shorter | Longer by 60% |

| This table illustrates the general attenuating effect a reactive diluent can have on the cure reaction, based on findings for butyl glycidyl ether. mdpi.com |

Influence on Polymer Network Formation and Crosslinking Density in Cured Epoxy Materials

The chemical structure of this compound plays a significant role in the final polymer network structure and crosslinking density of the cured epoxy material. As a monofunctional reactive diluent, each molecule of this compound can react with only one functional group of the hardener. mdpi.com This effectively "caps" the reactive site on the hardener, preventing it from forming a crosslink with another epoxy resin molecule. mdpi.com

Consequently, the introduction of this compound generally leads to a reduction in the crosslinking density of the final thermoset. mdpi.comspecialchem.com A lower crosslinking density means that the polymer chains are less tightly bound to each other, which can result in a more flexible material. This can be advantageous in applications where increased toughness and flexibility are desired. atamanchemicals.com However, this reduction in crosslinking density can also lead to a decrease in properties such as tensile strength, modulus, and thermal resistance, including the glass transition temperature (Tg). mdpi.comspecialchem.comjscholaronline.org

Table 3: General Effect of Monofunctional Reactive Diluents on Epoxy Properties

| Property | Influence | Rationale |

| Crosslinking Density | Decreases | Monofunctional nature leads to chain termination. mdpi.comspecialchem.com |

| Glass Transition Temperature (Tg) | Decreases | Reduced crosslinking and plasticizing effect of the alkyl chain. soton.ac.ukresearchgate.net |

| Tensile Strength | Generally Decreases | Lower crosslinking density reduces network rigidity. mdpi.comjscholaronline.org |

| Flexibility/Toughness | Generally Increases | Plasticizing effect of the long aliphatic chain and lower crosslink density. atamanchemicals.comataman-chemicals.com |

| Impact Strength | May Increase | Increased ability of the network to absorb energy before fracturing. jocpr.comresearchgate.net |

Structure-Property Relationships Governing the Modulatory Effects of Reactive Diluents on Epoxy Networks

The modulatory effects of reactive diluents like this compound on epoxy networks are governed by clear structure-property relationships. The key structural features of the diluent that dictate its performance are its functionality (number of epoxy groups) and the nature of its backbone (e.g., aliphatic, aromatic, long-chain, short-chain).

Functionality:

Monofunctional diluents , such as this compound, reduce viscosity effectively but also decrease crosslink density, which can lower the thermal and mechanical properties of the cured resin. specialchem.com

Difunctional diluents have two epoxy groups and can participate in network formation, thus having a less detrimental effect on the final properties compared to monofunctional diluents. researchgate.net They are often less effective at reducing viscosity than their monofunctional counterparts. specialchem.com

Trifunctional and higher functionality diluents will increase the crosslink density but are generally more viscous and less effective as diluents. jocpr.com

Backbone Structure:

Alkyl Chain Length: Long aliphatic chains, like the C14 chain in this compound, are very effective at reducing viscosity and imparting flexibility due to a plasticization effect. mdpi.com However, they can also significantly reduce the glass transition temperature. soton.ac.uk Shorter alkyl chains have a less pronounced effect on both viscosity and final properties. jocpr.com

Aromatic vs. Aliphatic: Aromatic diluents tend to maintain better thermal stability compared to aliphatic ones but may be less efficient at viscosity reduction.

Therefore, the selection of a reactive diluent is a balancing act. For applications requiring maximum viscosity reduction and increased flexibility, a monofunctional diluent with a long aliphatic chain like this compound is a suitable choice. ataman-chemicals.com For applications where maintaining high thermal and mechanical performance is critical, a difunctional diluent might be preferred. researchgate.net

Development and Integration of Bio-Based Reactive Diluents, Including this compound, in Sustainable Epoxy Formulations

There is a growing trend in the chemical industry to develop products from renewable resources to enhance sustainability. This compound can be derived from fatty alcohols, which in turn can be sourced from vegetable oils, making it a potentially bio-based reactive diluent. wikipedia.orgrsc.org The use of such bio-based materials helps to reduce the reliance on petroleum-based feedstocks. ncsu.edu

The integration of bio-based reactive diluents is a key strategy in creating more sustainable epoxy formulations. Research is ongoing to develop new reactive diluents from various bio-based sources like soybean oil, cardanol (B1251761) (from cashew nutshell liquid), and lignin. mdpi.comncsu.eduplaschina.com.cn These efforts aim to create epoxy systems with a higher bio-based carbon content without compromising performance. rsc.org

For example, epoxidized soybean oil and cardanol glycidyl ether are other bio-based reactive diluents being explored. mdpi.comrsc.org While these materials offer sustainability benefits, their performance must be carefully evaluated. For instance, some bio-based diluents might require higher concentrations to achieve the same viscosity reduction as their petroleum-based counterparts. lets-greenovate.comdntb.gov.ua The development of efficient synthesis routes and a thorough understanding of the structure-property relationships of these new bio-based diluents are crucial for their successful commercialization and integration into high-performance epoxy applications. csic.escranfield.ac.uk

Amphiphilic Polymers and Supramolecular Assemblies Derived from Tetradecyl Glycidyl Ether

Synthesis and Characterization of Amphiphilic Polyethers from Long-Chain Alkyl Glycidyl (B131873) Ethers

The synthesis of amphiphilic polyethers incorporating tetradecyl glycidyl ether predominantly relies on the anionic ring-opening polymerization (AROP) method. rsc.orgd-nb.info This technique allows for the creation of well-defined polymer architectures, including diblock and triblock copolymers, by combining hydrophobic monomers like TGE with hydrophilic ones, most commonly ethylene (B1197577) oxide (EO). rsc.org The living nature of AROP, particularly when using specific catalysts, provides control over molecular weight and results in polymers with narrow molecular weight distributions (dispersity, Đ). rsc.org

A common strategy involves using a poly(ethylene glycol) (PEG) macroinitiator, which is deprotonated to initiate the polymerization of the alkyl glycidyl ether (AlkGE) monomers. This approach leads to the formation of ABA triblock copolymers, where the central 'B' block is the hydrophilic PEG and the outer 'A' blocks are composed of poly(alkyl glycidyl ether) (PAlkGE). rsc.org For instance, PEG can be used as a bifunctional macroinitiator for the copolymerization of EO and long-chain AlkGEs, yielding amphiphilic triblock copolymers with precisely tailored hydrophobic blocks. acs.org Dodecyl and tetradecyl glycidyl ethers are specifically noted for their participation in the synthesis of high molecular weight poly(ethylene oxide)-b-poly(alkylglycidyl ether) diblock copolymers. ncsu.eduscienceopen.comresearchgate.net

The characterization of these polymers confirms their intended structure and composition. Gel permeation chromatography (GPC) is used to determine molecular weights (Mn and Mw) and dispersity (Đ), with studies reporting the synthesis of ABA triblock copolymers with molar masses from 21 to 32 kg mol⁻¹ and low dispersities (Đ = 1.07–1.17). acs.org Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the polymer structure and composition. mpg.de

| Polymer Architecture | Monomers | Initiator/Method | Typical Molar Mass ( g/mol ) | Dispersity (Đ) | Reference |

| AB Diblock Copolymer | Ethylene Oxide, Dodecyl/Tetradecyl Glycidyl Ether | AROP | High Molecular Weight | - | ncsu.eduscienceopen.com |

| ABA Triblock Copolymer | Ethylene Oxide, C16-Alkyl Glycidyl Ether | AROP with PEG Macroinitiator | 21,000 - 32,000 | 1.07 - 1.17 | acs.org |

| ABA Triblock Copolymer | C12/C16-Alkyl Glycidyl Ether, Ethylene Oxide | AROP with PEG Macroinitiator | 7,000 - 28,000 | 1.12 - 1.34 | rsc.org |

Role of Glycidyl Ether-Based Copolymers as Polymeric Surfactants and Co-surfactants in Emulsion Systems

Copolymers derived from this compound and ethylene oxide are highly effective amphiphiles that function as polymeric surfactants. d-nb.info Their structure, comprising distinct hydrophobic (PAlkGE) and hydrophilic (PEO) segments, allows them to adsorb at oil-water interfaces, reducing interfacial tension and stabilizing emulsions.

A significant application of these copolymers is as "efficiency boosters" in microemulsion systems. rsc.orgmdpi.com Research has demonstrated that adding small quantities of PEO-b-PAlkGE copolymers, with hydrophobic blocks containing dodecyl and hexadecyl side chains (chemically similar to tetradecyl), dramatically increases the efficiency of conventional, medium-chain surfactants. rsc.orgmdpi.com This boosting effect means that a much smaller total amount of surfactant is needed to solubilize large volumes of oil and water. rsc.orgacs.orgmdpi.com This capability is of great interest for industrial applications where reducing surfactant consumption has significant economic and environmental benefits. rsc.orgmdpi.com The PEO-b-PAlkGE copolymers have been shown to enhance the performance of pure and technical-grade n-alkyl polyglycol ether surfactants in forming microemulsions with both pure n-alkanes and technical-grade waxes. rsc.orgmdpi.com

The functionality of these copolymers extends to their use as co-surfactants in various formulations. d-nb.info Their ability to integrate into the surfactant film at the interface modifies the film's properties, making it more effective at stabilizing the dispersed phase. acs.orgmdpi.com This makes them versatile components in the formulation of complex fluid systems.

Fundamental Principles of Microemulsion and Miniemulsion Stabilization by Poly(alkyl glycidyl ether)s

The stabilization of microemulsions and miniemulsions by poly(alkyl glycidyl ether) copolymers is rooted in the principles of interfacial film modification and steric stabilization. acs.orgcore.ac.uk Miniemulsions are non-equilibrium systems of nanodroplets (50-500 nm) stabilized against coalescence by surfactants and against Ostwald ripening by an osmotic pressure agent. nih.gov Polymeric surfactants, including PEO-b-PAlkGE, are particularly effective stabilizers. mpg.dersc.org

When added to a microemulsion, amphiphilic block copolymers like PEO-b-PAlkGE position themselves at the oil-water interface, with the hydrophobic PAlkGE block penetrating the oil phase and the hydrophilic PEO block extending into the aqueous phase. acs.orgmdpi.com This incorporation into the amphiphilic film has several consequences:

Efficiency Boosting : The primary mechanism behind the "boosting" effect is the modification of the interfacial film's bending rigidity and spontaneous curvature. The presence of the polymer allows the film to curve more easily to encapsulate oil or water, thereby increasing the solubilization capacity for a given amount of surfactant. mdpi.commdpi.com For n-decane microemulsions, the boosting effect of PEO-b-PAlkGE polymers can be quantitatively scaled based on the polymeric coverage of the amphiphilic film. rsc.orgmdpi.com

Steric Stabilization : The hydrophilic PEO chains form a protective layer around the droplets, preventing them from coalescing. acs.orgcore.ac.uk This steric barrier arises from the unfavorable mixing and loss of configurational entropy that occurs when two polymer-coated droplets approach each other. acs.orgcore.ac.uk

Suppression of Undesirable Phases : An interesting observation is that the addition of these block copolymers can suppress the formation of lamellar liquid crystalline phases, which can otherwise limit the one-phase microemulsion region. researchgate.net

The stabilization of inverse (water-in-oil) miniemulsions also commonly employs amphiphilic block copolymers with a PEO-based hydrophilic block to effectively stabilize the dispersed aqueous droplets in a continuous oil phase. rsc.org

Strategic Control of Hydrophilicity-Lipophilicity Balance (HLB) in Poly(alkyl glycidyl ether) Architectures

The Hydrophilicity-Lipophilicity Balance (HLB) is a critical parameter that dictates the performance of a surfactant or amphiphilic polymer. taylorandfrancis.com For poly(alkyl glycidyl ether)-based copolymers, the HLB can be strategically controlled through precise synthetic design, enabling the tailoring of their properties for specific applications like emulsification or micellization. d-nb.infomdpi.com

The primary method for controlling the HLB is by adjusting the ratio of hydrophilic to hydrophobic monomer units within the polymer architecture. d-nb.infoacs.org This is achieved in several ways:

Varying Block Lengths in Block Copolymers : In PEO-b-PAlkGE diblock or triblock copolymers, the lengths of the hydrophilic PEO blocks and the hydrophobic PAlkGE blocks can be independently controlled during sequential AROP. rsc.org Increasing the length of the hydrophobic PAlkGE block (containing monomers like this compound) relative to the PEO block results in a more lipophilic polymer with a lower HLB. Conversely, a longer PEO block yields a more hydrophilic polymer with a higher HLB. mdpi.com

Changing the Alkyl Chain Length : The hydrophobicity of the PAlkGE block itself can be modified by selecting monomers with different alkyl chain lengths (e.g., dodecyl vs. tetradecyl vs. hexadecyl). rsc.orgncsu.edu Longer alkyl chains impart greater hydrophobicity, thus lowering the HLB for a given polymer architecture. ncsu.edu

This precise control over the HLB allows for the creation of custom amphiphilic polymers designed for optimal performance as, for example, co-surfactants in microemulsions or as stimuli-responsive materials. d-nb.infoacs.org

Thermoresponsive Behavior of Poly(glycidyl ether)s in Aqueous Solutions and Stimuli-Responsive Systems

Poly(glycidyl ether)s (PGEs) are known to exhibit thermoresponsive behavior in aqueous solutions, typically showing a Lower Critical Solution Temperature (LCST). mdpi.commdpi.commdpi.com Below the LCST, the polymer is soluble, while above this temperature, it undergoes a phase transition, becoming insoluble and causing the solution to become turbid. mdpi.com This behavior is driven by a shift in the balance of interactions between the polymer and water molecules as temperature changes.

The LCST of PGEs is highly tunable and depends significantly on the structure of the polymer's side chains. mdpi.comresearchgate.net

Effect of Side-Chain Hydrophobicity : The hydrophobicity of the alkyl group on the glycidyl ether monomer is a key determinant of the LCST. More hydrophobic side chains lead to a lower LCST. For example, poly(ethyl glycidyl ether) (PEGE), with a more hydrophobic ethyl group, has an LCST of 14.6°C, whereas poly(glycidyl methyl ether) (PGME) has a higher LCST of 57.7°C. mdpi.commdpi.com By extension, incorporating highly hydrophobic monomers like this compound into a copolymer architecture would be expected to significantly lower the transition temperature or impart strong temperature-dependent associative behavior. coledeforest.com

Tuning via Copolymerization : The LCST of copolymers can be precisely tuned by adjusting the ratio of comonomers. For instance, statistical copolymers of the more hydrophilic glycidyl methyl ether (GME) and the more hydrophobic ethyl glycidyl ether (EGE) exhibit LCSTs that fall between those of the respective homopolymers, depending on the copolymer composition. mpg.de

Influence of Crystalline Blocks : The introduction of long alkyl chains, such as tetradecyl, can lead to side-chain crystallization. rsc.orgd-nb.info This introduces a second temperature-responsive element. In ABA triblock copolymers with PAlkGE outer blocks, the melting of these crystalline domains is a distinct thermal transition that affects the material's properties, particularly in hydrogel form. rsc.org This allows for the creation of thermoresponsive gels where mechanical properties change at a specific temperature corresponding to the melting of the hydrophobic domains. rsc.org

This tunable thermoresponsive behavior makes PGE-based systems, including those with long alkyl chains, promising candidates for applications in drug delivery, 3D printing, and tissue engineering, where materials that respond to temperature changes are required. rsc.orgcoledeforest.com

| Polymer | Side Chain | LCST (°C) | Key Finding | Reference |

| Poly(glycidyl methyl ether) (PGME) | -CH₃ | 57.7 | Baseline for hydrophilic PGE | mdpi.commdpi.com |

| Poly(ethyl glycidyl ether) (PEGE) | -C₂H₅ | 14.6 | Increased hydrophobicity lowers LCST | mdpi.commdpi.com |

| Poly(EtEOGE) | -(CH₂)₂-O-C₂H₅ | 41.3 | Oxyethylene units increase hydrophilicity/LCST | researchgate.net |

| P(GME-co-EGE) Copolymers | -CH₃, -C₂H₅ | 10 - 58 | LCST tunable by comonomer ratio | mpg.de |

| PEG-b-P(AlkGE) Triblocks | -C₁₂H₂₅, -C₁₆H₃₃ | N/A (Gel Transition) | Forms thermo-responsive gels via micellar association | rsc.org |

Investigation of Micellization Behavior and Self-Assembly Processes in Aqueous Media

The amphiphilic nature of block copolymers made from this compound and hydrophilic segments like PEO drives their self-assembly in aqueous media. nih.gov Above a specific concentration, known as the critical micelle concentration (CMC), these polymer chains spontaneously organize into core-shell micellar structures to minimize the unfavorable interaction between their hydrophobic blocks and water. nih.govwikipedia.orgkibron.com

For PEO-b-PAlkGE copolymers, the hydrophobic PAlkGE blocks, containing long alkyl chains like tetradecyl, form the core of the micelle, while the hydrophilic PEO blocks form a highly solvated outer shell, or corona, that interfaces with the surrounding water. nih.gov This process is entropically and enthalpically driven to shield the hydrophobic segments from the aqueous environment. nih.gov

Key aspects of the micellization behavior include:

Critical Micelle Concentration (CMC) : The CMC is a fundamental characteristic of any surfactant or amphiphilic polymer, marking the onset of micelle formation. wikipedia.org While specific CMC values for this compound copolymers are not widely reported, it is a general principle that greater hydrophobicity of the core-forming block leads to a lower CMC. Therefore, copolymers with long tetradecyl chains are expected to form micelles at very low concentrations. For PEO-phenyl glycidyl ether copolymers, a related system, the CMC was found to be low and weakly dependent on temperature. mdpi.com

Micelle Structure and Size : The resulting micelles are typically spherical, though other morphologies like cylindrical or lamellar structures are possible depending on the polymer architecture, concentration, and external conditions. nih.govnih.gov The size of the self-assembled nanoparticles can be influenced by the copolymer composition; more hydrophobic copolymers tend to form larger nanoparticles. acs.org For ABA triblock copolymers of PAlkGE and PEO, these micelles can act as physical cross-links.

Hydrogel Formation : At sufficient concentrations, the micelles formed by ABA triblock copolymers can arrange into a three-dimensional network, leading to the formation of a physical hydrogel. rsc.org In these systems, the PAlkGE end-blocks form the cores of different micelles, and the central PEO block acts as a bridge between them. rsc.org This self-assembly process is reversible and can be sensitive to stimuli like temperature, especially when the core-forming blocks are crystalline and have a distinct melting point. rsc.org

The study of these self-assembly processes is crucial for applications where nanoscale structures are desired, such as in drug delivery, where micelles can encapsulate hydrophobic drugs, or in materials science for the creation of smart hydrogels. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization of Tetradecyl Glycidyl Ether and Its Polymeric Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis of TGE and its polymeric derivatives. longdom.orgiupac.org It provides in-depth information on the chemical environment of atomic nuclei, enabling the determination of molecular structure and connectivity. longdom.orgiupac.org